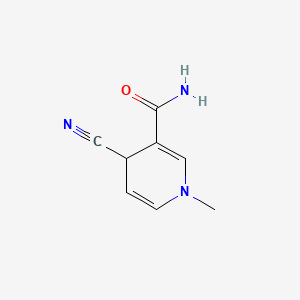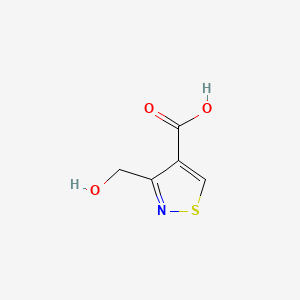![molecular formula C15H24 B579500 (1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane CAS No. 16641-59-1](/img/structure/B579500.png)
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[44002,8]decane is a sesquiterpenoid compound known for its unique tricyclic structure It is a derivative of camphor and is part of the copal group of sesquiterpenoids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copacamphene typically involves a stereospecific synthetic route. One efficient method starts with the conversion of carvomenthone into its corresponding n-butylthiomethylene derivative. This intermediate is then alkylated with ethyl 2-iodopropionate, followed by the removal of the n-butylthiomethylene blocking group and esterification of the resulting acid. The key step involves an intramolecular Claisen condensation, which affords the desired diketone intermediate. This diketone is then reduced and converted into the corresponding p-tosylhydrazone, which undergoes further reactions to yield copacamphene .
Industrial Production Methods
Industrial production of copacamphene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to meet the demand for high-quality copacamphene.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert copacamphene into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of copacamphene, which can be further utilized in different applications.
Applications De Recherche Scientifique
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties
Mécanisme D'action
The mechanism of action of copacamphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copacamphor: A structurally related compound with similar properties.
Sativene: Another sesquiterpenoid with comparable applications.
Ylangocamphor: Shares a similar tricyclic structure and is used in similar applications.
Uniqueness
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane stands out due to its specific stereochemistry and the efficiency of its synthetic routes. Its unique tricyclic structure and potential bioactivity make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
16641-59-1 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.357 |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12-,13-,14+,15-/m0/s1 |
Clé InChI |
VOBBUADSYROGAT-OEWLLCOZSA-N |
SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
Synonymes |
Copacamphene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


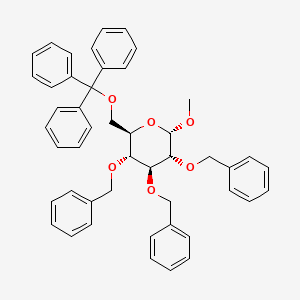
![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)

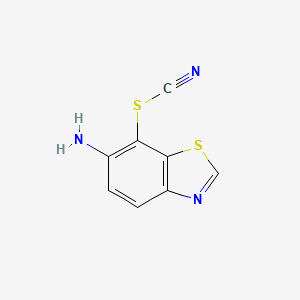
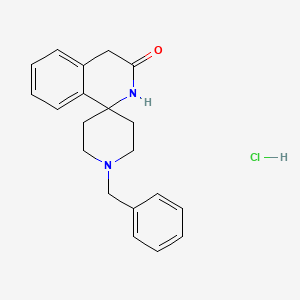

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
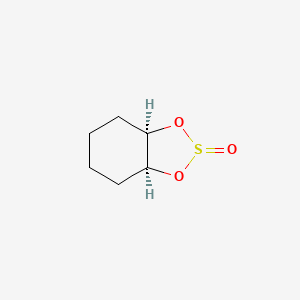
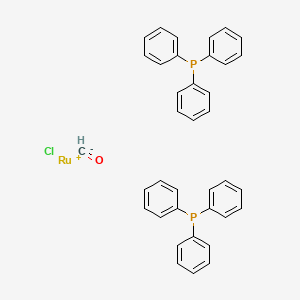
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
